N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-[3-(trifluoromethyl)phenyl]urea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their ability to form multiple hydrogen bonds, which can enhance binding affinity to biological targets .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a urea core, with a 1,3-dimethyl-1H-pyrazol-5-yl group and a 3-(trifluoromethyl)phenyl group attached to the nitrogen atoms of the urea .Chemical Reactions Analysis
Urea derivatives can undergo a variety of chemical reactions, depending on the substituents attached to the urea core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s reactivity .Scientific Research Applications
MAP Kinase Inhibition
- N-pyrazole, N'-thiazole-ureas, structurally related to the queried compound, are potent inhibitors of p38α mitogen-activated protein kinase (MAPK). These compounds, including 4-(3-tert-Butyl-5-{[(1,3-thiazol-2-ylamino)carbonyl]amino}-1H-pyrazol-1-yl)-phenyl]acetic acid, demonstrate significant inhibition of p38α activity and MK2 phosphorylation in cells (Getlik et al., 2012).
Anti-Staphylococcal Activity
- 4-diazopyrazole derivatives, synthesized from 1-(R-substituted-phenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)ureas, show notable anti-staphylococcal properties, with certain compounds exhibiting significant inhibition of biofilm formation in Staphylococcus aureus strains (Raimondi et al., 2012).
Pyranopyrazoles Synthesis
- A series of pyranopyrazoles, including derivatives of 1,3-dimethyl-1H-pyrazol-5-yl, have been synthesized and characterized, with theoretical studies providing insights into their molecular orbitals and nodal patterns (Al-Amiery et al., 2012).
Anticancer Applications
- Novel pyridine derivatives bearing structures similar to the queried compound demonstrate significant in vitro anticancer activity against various cancer cell lines, including liver, colon, and breast cancer cells. Some compounds within this series showed higher antitumor activity than standard drugs (Hafez & El-Gazzar, 2020).
Antimicrobial Activity
- N-Benzyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea, a compound related to the query, demonstrates moderate antimicrobial activity, indicating its potential use in infection control (Demirci, 2016).
Spectral Property Analysis
- Studies on compounds with a pyrazole structure, such as N-(coumarin-3-yl)-N'-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea, provide detailed information on their crystal structure and spectral properties, enhancing our understanding of their chemical characteristics (Zhang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O/c1-8-6-11(20(2)19-8)18-12(21)17-10-5-3-4-9(7-10)13(14,15)16/h3-7H,1-2H3,(H2,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZCAOAGIHTTDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.